molecular formula C5H5ClN4O2 B1236903 3,5-Diamino-6-chloropyrazine-2-carboxylic acid CAS No. 4878-36-8

3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Cat. No. B1236903
Key on ui cas rn: 4878-36-8
M. Wt: 188.57 g/mol
InChI Key: OCSQJDAUOOHJEI-UHFFFAOYSA-N
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Patent
US08822497B2

Procedure details

To a solution of methyl 3,5-diamino-6-chloropyrazine-2-carbamate (5 g, 0.025 mols) in 2:1 THF/MeOH (90 mL) was added 1M LiOH (62 mL, 0.062 mols). After the reaction was stirred at r.t. 72 hrs, 1N HCl (62 mL, 0.062 mols) was added. The reaction was filtered and washed with water (3×10 mL) to give 3,5-diamino-6-chloropyrazine-2-carboxylic acid as white solid 4.3 g (93% yield). LCMS (m/z): 189.1 (MH+); LC Rt=1.05 min.
Name
methyl 3,5-diamino-6-chloropyrazine-2-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](NC(OC)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[Li+].[OH-:16].Cl.C1[CH2:22][O:21]CC1.CO>>[NH2:1][C:2]1[C:3]([C:22]([OH:21])=[O:16])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 3,5-diamino-6-chloropyrazine-2-carbamate
Quantity
5 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)N)Cl)NC(=O)OC
Name
Quantity
62 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with water (3×10 mL)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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